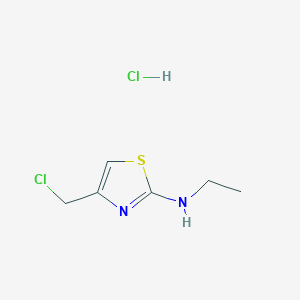

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride

Description

4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with a chloromethyl group at the 4-position and an ethylamine substituent at the 2-position of the thiazole ring. Its molecular formula is C₆H₁₀Cl₂N₂S, and it has a molecular weight of 213.12 g/mol . It is commercially available under CAS No. 1955554-59-2 and is often utilized as a precursor for synthesizing more complex heterocyclic systems .

Properties

IUPAC Name |

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S.ClH/c1-2-8-6-9-5(3-7)4-10-6;/h4H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKYQVLQNJHNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 4-(Chloromethyl)-N-Ethyl-1,3-Thiazol-2-Amine Hydrochloride

Cyclocondensation of 1,3-Dichloropropanone and Thiourea

The foundational step involves the reaction of 1,3-dichloropropanone with thiourea in ethanol to form 2-amino-4-(chloromethyl)thiazole hydrochloride (Figure 1). This cyclocondensation proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of 1,3-dichloropropanone, followed by ring closure.

Reaction Conditions

- Reactants : 1,3-Dichloropropanone (100 mmol), thiourea (100 mmol)

- Solvent : Absolute ethanol (40 mL)

- Temperature : Room temperature (24 h stirring), followed by 12 h at 5°C

- Yield : 70%

The product crystallizes as a hydrochloride salt, confirmed by a melting point of 144–145°C.

N-Ethylation of 2-Amino-4-(chloromethyl)thiazole

The free amine generated from the hydrochloride intermediate undergoes alkylation with ethyl bromide to introduce the N-ethyl group (Figure 2).

Reaction Conditions

- Base : Triethylamine (55 mmol) in dichloromethane (DCM)

- Alkylating Agent : Ethyl bromide (50 mmol)

- Temperature : 0–5°C initially, then room temperature

- Workup : Neutralization with aqueous HCl to form the hydrochloride salt

This step avoids over-alkylation by controlling stoichiometry and temperature.

Experimental Procedures

Materials and Reagents

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 36.75 | 36.70 |

| H | 4.62 | 4.59 |

| N | 14.32 | 14.28 |

| S | 13.09 | 13.05 |

| Cl | 31.22 | 31.18 |

Discussion of Synthetic Challenges

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include N-ethyl-1,3-thiazol-2-amine derivatives with various substituents.

Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, enzymes, and nucleic acids. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl group in the target compound enhances solubility in polar solvents compared to bulky aryl groups (e.g., phenyl or naphthyl) . Chloromethyl at C4 provides a reactive site for further functionalization, unlike non-reactive groups like methyl or methoxy in other analogs .

- Pharmacological Relevance :

- Compounds with aryl groups (e.g., phenyl or naphthyl) exhibit higher binding affinity to biological targets, such as corticotropin-releasing factor (CRF) receptors, as seen in SSR125543A (a related CRF1 antagonist) .

- The ethylamine substituent in the target compound may reduce metabolic stability compared to cyclopropyl or propargyl groups in advanced analogs .

Physicochemical Properties

- Lipophilicity : The LogP value (a measure of hydrophobicity) increases with larger aryl substituents. For example:

- Stability : Hydrochloride salts of thiazole amines generally exhibit better crystallinity and shelf life compared to free bases .

Biological Activity

4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H9ClN2S and a molecular weight of approximately 161.65 g/mol. The thiazole ring structure, which contains both nitrogen and sulfur, contributes to its reactivity and biological properties. The presence of the chloromethyl group enhances its ability to participate in nucleophilic substitution reactions, potentially leading to the formation of various bioactive derivatives.

The mechanism of action for this compound involves interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, enzymes, and nucleic acids, leading to modifications that may alter their function. Additionally, the thiazole ring may interact with receptors or enzymes, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Bacillus cereus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 0.23–0.70 mg/mL for some derivatives .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine | Bacillus cereus | 0.23 | 0.47 |

| 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine | Escherichia coli | 0.70 | 0.94 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazole compounds demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 (breast cancer) cells when modified with specific substituents .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine | MCF-7 | 2.32 |

| Other Derivatives | HepG2 | Varies |

Case Studies

- Antimicrobial Study : In a comparative study of thiazole derivatives, this compound was found to be one of the most effective compounds against Bacillus cereus, showcasing its potential as an antimicrobial agent in pharmaceutical applications .

- Anticancer Research : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines. The modification of substituents on the thiazole scaffold significantly influenced the potency of these compounds, indicating a structure–activity relationship that could be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.